Strategic Identification and Bioanalytical Application of Fosinopril-d5 Sodium Salt
Strategic Identification and Bioanalytical Application of Fosinopril-d5 Sodium Salt
[1]
Executive Summary
Fosinopril-d5 sodium salt is the stable isotope-labeled analog of the angiotensin-converting enzyme (ACE) inhibitor Fosinopril.[1] It serves as the critical Internal Standard (IS) for the accurate quantification of Fosinopril in biological matrices via LC-MS/MS.[1]
For researchers and drug development professionals, this compound presents a unique challenge: unlike its parent compound, the deuterated sodium salt form often lacks a universally indexed CAS Registry Number in public databases.[1] This guide addresses the "identification gap," provides theoretical mass spectrometry parameters, and outlines a self-validating bioanalytical protocol compliant with GLP standards.
Part 1: The Identity Crisis (CAS & Nomenclature)[1]
The CAS Number Search Paradox
If you are searching for a specific CAS number for Fosinopril-d5 Sodium Salt , you will likely encounter a data void.[1] Public chemical registries (such as Common Chemistry or PubChem) index the parent compound and occasionally the free acid labeled form, but rarely the specific labeled salt forms used in custom synthesis.[1]
Critical Reference Data:
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Parent Compound (Fosinopril Sodium): CAS 88889-14-9 [1, 2].[1][2][3][4][5]
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Active Metabolite (Fosinoprilat): CAS 95399-71-6 [4].[1]
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Labeled Analog (Fosinopril-d5 Sodium): Not Currently Indexed in major public registries.[1]
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Note: Some custom synthesis vendors (e.g., TLC Pharmaceutical Standards, Veeprho) assign internal catalog numbers or refer to it by chemical name [4, 10].[1]
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Strategic Search Protocol
Do not rely solely on CAS numbers for procurement or identification of this isotopologue. Use the following structural descriptors:
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Chemical Name: Fosinopril-d5 sodium salt; (4S)-4-Cyclohexyl-1-{[(RS)-2-methyl-1-(propionyloxy)propoxy]-(4-phenyl-d5-butyl)phosphinylacetyl}-L-proline sodium salt.[1][2][6]
-
Label Location: Typically, the deuterium label is on the phenyl ring of the phosphinyl group (
).[1]
Part 2: Chemical Specifications & Mass Shifts[1][2]
To ensure scientific integrity in Mass Spectrometry, you must distinguish between the Free Acid and the Sodium Salt forms, as vendors often conflate the molecular weights in their catalog descriptions.[1]
Theoretical Mass Calculations
The introduction of 5 deuterium atoms (
Table 1: Comparative Physicochemical Properties
| Property | Fosinopril Sodium (Parent) | Fosinopril-d5 Sodium (IS) |
| Formula | ||
| Molar Mass (Average) | 585.64 g/mol | ~590.67 g/mol |
| Monoisotopic Mass (M) | 585.2831 Da | 590.3145 Da |
| Precursor Ion (ESI+) | 564.3 (Free Acid form detected) | 569.3 (Free Acid form detected) |
| Solubility | Soluble in Methanol, Water | Soluble in Methanol, Water |
Technical Insight: In Electrospray Ionization (ESI+), the sodium salt dissociates.[1] You will detect the protonated free acid
or simply the protonated species of the free acid form.[1] Therefore, your MRM transitions should track the 569.3 Da precursor for the d5 variant, not the salt mass [13].[1]
Part 3: Bioanalytical Application (LC-MS/MS Protocol)
The following protocol is designed to be self-validating . It includes checkpoints to verify that the Internal Standard is performing correctly (compensating for matrix effects and recovery loss).
Experimental Workflow Logic
Figure 1: Step-by-step bioanalytical workflow for Fosinopril quantification using Fosinopril-d5 as the Internal Standard.
Detailed Methodology
Step 1: Sample Preparation (Acidification Control)
Fosinopril is a prodrug that hydrolyzes to Fosinoprilat.[1][2][7] This hydrolysis can occur ex vivo in plasma, biasing results.[1]
-
Protocol: Collect blood into tubes containing EDTA and immediately add a stabilizer (e.g., Sodium Fluoride or acidic buffer) to prevent esterase activity [16].[1]
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IS Spiking: Add 50 µL of Fosinopril-d5 working solution (500 ng/mL in 50% Methanol) to 200 µL of plasma.
Step 2: Extraction (SPE vs. LLE)
While Liquid-Liquid Extraction (LLE) with MTBE is possible, Solid Phase Extraction (SPE) is recommended for cleaner baselines in high-sensitivity assays.[1]
-
Cartridge: Mixed-mode anion exchange (MAX) or HLB.
-
Wash: 5% Methanol (removes proteins/salts).[1]
-
Elution: 2% Formic Acid in Methanol.
Step 3: LC-MS/MS Parameters
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Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3 minutes.
-
Ionization: ESI Positive Mode.
MRM Transitions (Optimized):
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) |
| Fosinopril | 564.3 | 263.1 | ~25 |
| Fosinopril-d5 (IS) | 569.3 | 268.1 | ~25 |
Mechanism: The product ion at m/z 263/268 corresponds to the cleavage of the phosphinyl-acetyl side chain.[1] Since the deuterium label is on the phenyl ring of this side chain, the mass shift is conserved in the fragment, ensuring specificity [13, 14].[1]
Part 4: Verification & Regulatory Compliance[1]
Since you cannot rely on a public CAS number for identity verification, you must establish a "Chain of Identity" using the Certificate of Analysis (COA).[1]
The "Self-Validating" Identity Check
Before using a new lot of Fosinopril-d5 Sodium, perform these three checks:
-
Isotopic Purity Check: Inject a high concentration of the IS (1 µg/mL) and monitor the unlabeled channel (564.3 > 263.1).[1]
-
Acceptance Criteria: The contribution to the unlabeled channel must be < 0.5% of the LLOQ area of the analyte.[1]
-
-
Salt Form Verification: Review the COA for Sodium content (via Ion Chromatography or Atomic Absorption).[1]
-
Why? If the vendor supplies the Free Acid instead of the Sodium salt, your weighing calculations will be off by ~4% (Mass difference 585 vs 563).[1]
-
-
Retention Time Matching: The deuterated IS should co-elute (or elute slightly earlier due to the deuterium isotope effect) with the analyte.[1]
Metabolic Pathway Awareness
Fosinopril-d5 is also used to track the formation of the active metabolite, Fosinoprilat.[1]
Figure 2: Metabolic relationship and bioanalytical risk factors. Fosinopril-d5 aids in correcting for extraction efficiency but cannot correct for ex vivo hydrolysis if the sample is mishandled.[1]
References
-
PubChem. (2025).[1][2] Fosinopril Sodium (Compound).[1][2][6][9][7][10][11] National Library of Medicine.[1] Retrieved from [Link]
-
Drugs.com. (2024).[1] Fosinopril Prescribing Information. Retrieved from [Link][1]
-
Veeprho. (n.d.). Fosinopril-D5 (Sodium Salt).[1][6][10][11] Retrieved from [Link][1]
-
Wikipedia. (2025).[1] Fosinopril.[1][2][4][6][9][7][8][10][12][13][14] Retrieved from [Link][1]
-
Acta Scientific. (2019). Rapid Determination of Lisinopril Level in Human Plasma by LC-MS/MS. (Contextual reference for ACE inhibitor extraction). Retrieved from [Link]
-
IJNRD. (n.d.).[1] Method Development and Validation of Fosinopril. Retrieved from [Link][1]
-
ResearchGate. (2025). Development and validation of LC-MS/MS method for fosinopril. Retrieved from [Link]
-
PubMed. (2025).[1] Development and validation of liquid chromatography-tandem mass spectrometric method for simultaneous determination of fosinopril. Retrieved from [Link]
-
PubMed. (2020).[1][4] A sensitive and efficient LC-MS/MS method for the bioanalysis of fosinopril diacid. Retrieved from [Link]
-
GLP Pharma Standards. (n.d.). Fosinopril Sodium CAS 88889-14-9.[1][2][3][4][5][10] Retrieved from [Link]
-
Jemal, M., et al. (1999).[1] Stability of fosinopril in human plasma and its determination by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis.
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